3-(Difluoromethoxy)-5-nitrophenol
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Overview
Description
3-(Difluoromethoxy)-5-nitrophenol is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitrophenol typically involves the introduction of the difluoromethoxy group and the nitro group onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-nitrophenol with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-5-nitrophenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-5-nitrophenol: Contains a methoxy group instead of a difluoromethoxy group.
3-(Chloromethoxy)-5-nitrophenol: Contains a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-nitrophenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H5F2NO4 |
---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-nitrophenol |
InChI |
InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H |
InChI Key |
WROBLEYAYDJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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